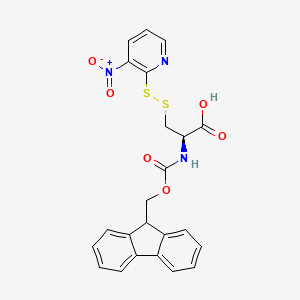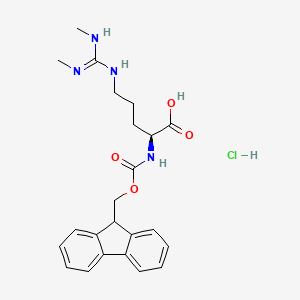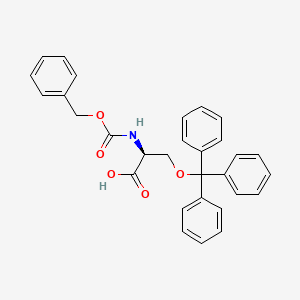![molecular formula C12H16N4OS B1442836 1-{1-[3-(Thiophène-2-yl)-1,2,4-oxadiazol-5-yl]éthyl}pipérazine CAS No. 1285080-85-4](/img/structure/B1442836.png)
1-{1-[3-(Thiophène-2-yl)-1,2,4-oxadiazol-5-yl]éthyl}pipérazine
Vue d'ensemble
Description
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a synthetic organic compound featuring a combination of heterocyclic structures, namely the thiophene and 1,2,4-oxadiazole rings, attached to a piperazine moiety. This compound is known for its significant pharmacological and chemical properties, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine serves as an intermediate in the synthesis of more complex molecules. Its structure allows for versatile modifications, making it a valuable building block for constructing diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is explored for its interactions with various biological targets due to its unique heterocyclic rings, which can mimic biological molecules and inhibit specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrial applications include its use in materials science for developing new polymers and coatings with enhanced properties, such as improved thermal stability and chemical resistance.
Analyse Biochimique
Biochemical Properties
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular processes .
Cellular Effects
The effects of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine on cells are diverse and depend on the cell type and context. In cancer cells, for example, the compound has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways. This can lead to a reduction in tumor growth and proliferation. In other cell types, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine may influence gene expression by interacting with transcription factors, thereby altering the production of proteins that are crucial for cell function and metabolism .
Molecular Mechanism
At the molecular level, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as kinases, which play a critical role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the transmission of signals that promote cell growth and survival. Additionally, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can lead to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can affect metabolic flux, altering the levels of metabolites and influencing cellular energy production and utilization. These metabolic interactions are crucial for understanding the compound’s overall impact on cellular function and health .
Transport and Distribution
The transport and distribution of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it may accumulate in certain tissues or organs, leading to localized effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine typically involves multi-step organic reactions starting from readily available raw materials. One common method begins with the synthesis of the 1,2,4-oxadiazole ring through the reaction of acyl hydrazides with nitriles under acidic or basic conditions. The resulting oxadiazole is then subjected to further functionalization to introduce the thiophene ring. Finally, the ethyl linkage to piperazine is formed via nucleophilic substitution or similar reactions, often under controlled temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may leverage batch or continuous flow reactors to maintain consistent quality and efficiency. Reactions are optimized for scale-up, focusing on economical and sustainable reagent use, minimizing by-products and employing environmentally friendly solvents wherever possible.
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can undergo a variety of chemical reactions including:
Oxidation and Reduction: These reactions might alter the oxidation state of the sulfur in the thiophene ring or other functional groups.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple heteroatoms.
Cycloaddition Reactions: The heterocyclic rings offer multiple sites for cycloaddition reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often require bases or acids to activate nucleophiles or electrophiles under mild to moderate temperatures.
Major Products Formed
Products formed depend on the reactants and conditions used. Typical products may include various functionalized derivatives of the original compound, such as those with different alkyl or acyl groups attached to the piperazine ring or modifications on the thiophene and oxadiazole moieties.
Mécanisme D'action
The mechanism of action of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. It may act as an agonist or antagonist, depending on the specific functional groups attached and the biological context. The pathways influenced by this compound include modulation of signal transduction pathways, inhibition of enzymatic activity, or alteration of membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(2-Phenylethyl)piperazine: Known for its psychoactive properties.
1-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine: Similar structure but with a pyridine ring, showing different pharmacological profiles.
Highlighting Uniqueness
The uniqueness of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine lies in its combination of the thiophene and oxadiazole rings with the piperazine backbone, offering a distinct set of electronic and steric properties. These properties lead to specific interactions with biological targets, making it a promising candidate in drug discovery and other applications.
Hope this deep dive into 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine sparks your curiosity and provides valuable insights!
Propriétés
IUPAC Name |
5-(1-piperazin-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9(16-6-4-13-5-7-16)12-14-11(15-17-12)10-3-2-8-18-10/h2-3,8-9,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHCKHNTCUSXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CS2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)


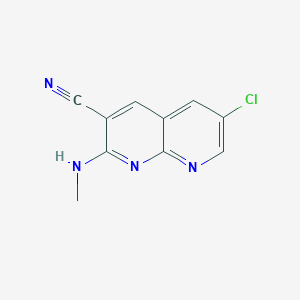
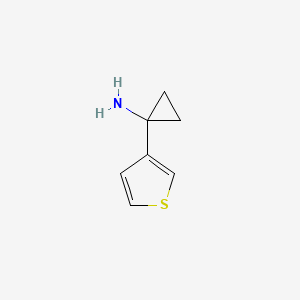




![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

